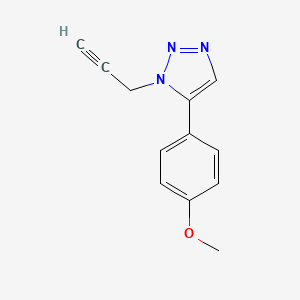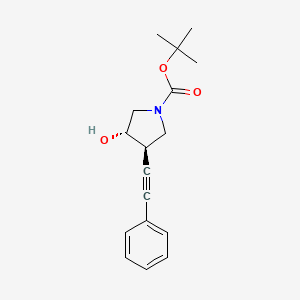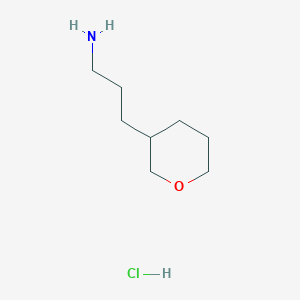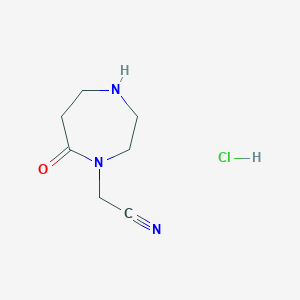![molecular formula C11H14N2O2 B1485247 (2E)-3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098159-79-4](/img/structure/B1485247.png)
(2E)-3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Übersicht
Beschreibung
(2E)-3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as CBMPEA, is a cyclobutylmethyl derivative of pyrazole. It is a synthetic compound that has been studied for its various properties and applications in the field of science and medicine. CBMPEA has been found to have a wide range of uses, including as a synthetic reagent in organic synthesis, as a potential therapeutic agent, and as a biochemical probe.
Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
Researchers have investigated the stereochemical peculiarities of compounds structurally similar to "(2E)-3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid" through X-ray structural analysis. These studies help in understanding the molecular geometry and potential reactivity of such compounds, which is critical in designing substances with desired chemical properties (Borisova et al., 2016).
Synthesis and Biological Activity
- The Claisen condensation reaction has been utilized to synthesize derivatives of pyrazol-4-yl propenoic acid, revealing their potential analgesic and antibacterial activities. This highlights the compound's relevance in developing new therapeutic agents (Oleshchuk et al., 2019).
- Another study focused on the synthesis of pyrazoles and investigated their antimicrobial and anti-inflammatory properties. This suggests that derivatives of pyrazol-4-yl propenoic acid could play a significant role in creating new anti-inflammatory and antimicrobial medications (Farghaly et al., 2001).
Novel Compound Synthesis
- A novel protocol for synthesizing polysubstituted pyrazolo[1,5-a]pyrimidines was developed, showcasing the potential of pyrazol-4-yl propenoic acid derivatives in synthesizing complex heterocyclic structures. This contributes to the chemical toolkit available for creating compounds with potential pharmaceutical applications (Quiroga et al., 2007).
Antiviral and Immunomodulating Activity
The synthesis of (Z) and (E) isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives has been explored, with some compounds showing antiviral and immunomodulating activity. This indicates the potential use of these compounds in the development of new treatments for viral infections and immune system modulation (Modzelewska-Banachiewicz et al., 2009).
Eigenschaften
IUPAC Name |
(E)-3-[1-(cyclobutylmethyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)5-4-10-6-12-13(8-10)7-9-2-1-3-9/h4-6,8-9H,1-3,7H2,(H,14,15)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIPCPBSEHYHOL-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)CN2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Pyridin-3-yl)methyl]azepane dihydrochloride](/img/structure/B1485168.png)


![3-(prop-2-yn-1-yl)-3H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485172.png)

![N-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1485176.png)
amine hydrochloride](/img/structure/B1485178.png)



![3-[(Oxan-4-yl)methylidene]azetidine hydrochloride](/img/structure/B1485182.png)
![3-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1485184.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H-cyclopenta[d][1,2,3]triazole](/img/structure/B1485186.png)
amine](/img/structure/B1485187.png)